Dorzolamide, (+/-)-(cis)- Dorzolamide, (+/-)-(cis)- This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
(+/-)-(cis)-Dorzolamide is an isomer of Dorzolamide. Dorzolamide is a carbonic anhydrase inhibitor. It is an anti-glaucoma agent, and acts by decreasing the production of aqueous humour.
Brand Name: Vulcanchem
CAS No.: 120279-90-5
VCID: VC21339806
InChI: InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1
SMILES: CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Molecular Formula: C10H16N2O4S3
Molecular Weight: 324.4 g/mol

Dorzolamide, (+/-)-(cis)-

CAS No.: 120279-90-5

Cat. No.: VC21339806

Molecular Formula: C10H16N2O4S3

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Dorzolamide, (+/-)-(cis)- - 120279-90-5

CAS No. 120279-90-5
Molecular Formula C10H16N2O4S3
Molecular Weight 324.4 g/mol
IUPAC Name (4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Standard InChI InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1
Standard InChI Key IAVUPMFITXYVAF-POYBYMJQSA-N
Isomeric SMILES CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
SMILES CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Canonical SMILES CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C

Chemical Identity and Structure

Molecular Characteristics

Dorzolamide, (+/-)-(cis)- in its hydrochloride salt form has the molecular formula C₁₀H₁₇ClN₂O₄S₃ and a molecular weight of 360.9 g/mol . The compound belongs to the class of sulfonamide derivatives and features a thieno[2,3-b]thiopyran ring system with specific functional groups: a sulfonamide group at position 2, an ethylamino group at position 4, and a methyl group at position 6 . The molecule also contains a dioxide functionality at positions 7,7 of the thiopyran ring, which plays a crucial role in its biological activity .

Nomenclature and Synonyms

The compound is known by several chemical names and identifiers, providing a comprehensive identification framework for research and clinical applications:

Name/Identifier TypeValue
IUPAC Name(4R,6S)-rel-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Monohydrochloride
Alternative Namescis-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Monohydrochloride
CAS Number120279-36-9
Laboratory CodesL671152; MK507; L671152 hydrochloride; MK507 hydrochloride
Parent Compound CID3154 (PubChem)

Stereochemical Properties

The stereochemistry of dorzolamide is critical to its therapeutic efficacy. The compound exists as a racemic mixture of cis isomers, where both the ethylamino group at position 4 and the methyl group at position 6 are oriented on the same side of the thiopyran ring plane . The specific (4S,6S) enantiomer demonstrates the highest pharmacological activity and is the active component in clinical formulations, although the racemic mixture also exhibits carbonic anhydrase inhibitory properties .

Synthesis and Stereochemical Development

Historical Synthesis

The synthesis of dorzolamide was first achieved in Merck's laboratories in 1989, marking a significant advance in the development of topical carbonic anhydrase inhibitors . The original synthetic pathways focused on obtaining the desired stereochemistry necessary for optimal biological activity, though these early methods often resulted in mixtures requiring separation and purification .

Advanced Stereoselective Approaches

Recent advances in synthetic methodology have led to more efficient stereoselective approaches. A notable breakthrough involves the preparation of the key intermediate, (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, through a remarkably stereoselective solvolysis reaction . This process utilizes an acetate ester in an acetone/phosphate buffer mixture as the solvent system .

Reaction Mechanism and Kinetics

The stereoselective solvolysis proceeds via an SN1-like pathway, as evidenced by the correlation of solvolysis rate constants with YOTs values of different solvent mixtures . Kinetic studies have confirmed that the formations of cis and trans isomers follow first-order processes, with distinct rate constants for each stereoisomer . This mechanistic understanding has enabled the development of a two-step process that converts diastereoisomeric mixtures to the diastereoisomerically pure form regardless of their initial ratio .

Pharmacological Properties

Mechanism of Action

Dorzolamide functions as a highly specific inhibitor of carbonic anhydrase II, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions . This enzyme is crucial in the ocular ciliary processes, where local production of bicarbonate promotes sodium and fluid transport . By inhibiting carbonic anhydrase II, dorzolamide disrupts this process, leading to:

  • Decreased formation of bicarbonate ions

  • Reduced sodium and fluid transport

  • Diminished aqueous humor secretion

  • Lowered intraocular pressure

The compound's selectivity is remarkable, with approximately 4000-fold higher affinity for carbonic anhydrase II than for carbonic anhydrase I .

Target Profile

Dorzolamide interacts with multiple carbonic anhydrase isoenzymes, though with varying affinities:

Target EnzymeInteraction TypeRelative AffinityOrganism
Carbonic anhydrase 2InhibitorHighest (primary target)Humans
Carbonic anhydrase 4InhibitorModerateHumans
Carbonic anhydrase 1InhibitorLow (≈4000× less than CA-2)Humans
Carbonic anhydrase 3InhibitorLowHumans

Pharmacodynamics

Following ophthalmic administration, dorzolamide produces a reduction in elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . The peak ocular hypotensive effect is observed approximately 2 hours after application . When used in combination with topical beta-adrenergic antagonists such as timolol, dorzolamide demonstrates an additive effect in lowering intraocular pressure, providing enhanced therapeutic outcomes .

Clinical Applications

Approved Indications

Dorzolamide hydrochloride is primarily indicated for the treatment of elevated intraocular pressure in patients with:

  • Ocular hypertension

  • Open-angle glaucoma

The compound is available as a 2% ophthalmic solution and is marketed under the brand name Trusopt . It is also available in a fixed-dose combination with timolol maleate under the brand name Cosopt .

Dosage and Administration

The standard therapeutic regimen for dorzolamide hydrochloride is:

ParameterRecommendation
Dosage form2% ophthalmic solution
FrequencyOne drop three times daily
Administration routeTopical ophthalmic
Combination useMay be used concomitantly with other topical ophthalmic medications
Special populationsNo significant dose adjustments required for elderly patients

Emerging Applications

Recent research has identified potential new applications for dorzolamide beyond ophthalmology:

  • Inhibition of bacterial carbonic anhydrases from Helicobacter pylori and Mycobacterium tuberculosis

  • Activity against oseltamivir-resistant H1N1 influenza viruses with the H275Y mutation at the neuraminidase gene

  • Potential as a template for developing improved intraocular pressure-reducing agents through molecular modification

These discoveries suggest promising avenues for drug repositioning, which could significantly reduce the time and cost associated with introducing new treatments to clinical practice .

Pharmacokinetic Properties

Ocular and Systemic Absorption

Upon topical ophthalmic administration, dorzolamide readily penetrates the cornea and stroma, as demonstrated in animal studies . The compound is also absorbed systemically to a limited extent following topical application . The systemic exposure has been assessed in healthy subjects receiving an oral dose of 2 mg dorzolamide twice daily (equivalent to the ophthalmic dose of 2% solution three times daily), with steady-state reached within 8 weeks of treatment initiation .

Distribution

Dorzolamide demonstrates specific distribution characteristics that influence its pharmacological profile:

ParameterValue/Characteristic
Plasma protein bindingApproximately 33%
Red blood cell accumulationSignificant due to binding to carbonic anhydrase II
Plasma concentrationsGenerally below the assay limit of quantitation (15nM)
Blood-to-plasma ratioHigh, reflecting RBC accumulation

Metabolism and Elimination

Dorzolamide undergoes limited metabolism to N-desethyldorzolamide, which exhibits less potent activity on carbonic anhydrase II but retains some inhibitory effect on carbonic anhydrase I . Both the parent compound and this metabolite accumulate in red blood cells through binding to carbonic anhydrase enzymes .

In vitro studies using liver microsomes from Sprague-Dawley rats suggest the involvement of multiple cytochrome P450 enzymes in dorzolamide metabolism, including CYP2B1, CYP2E1, and CYP3A2 . Elimination occurs primarily via the renal route, with the unchanged drug and N-desethyldorzolamide detected in urine .

Research Developments and Future Directions

Molecular Modification Studies

Recent research has explored functionalization of the dorzolamide molecular framework to develop enhanced therapeutic agents. A notable approach involves decoration with nitric-oxide-releasing moieties, which has yielded compounds with promising activity in in vivo intraocular pressure-lowering models . These chemical modifications aim to improve efficacy, reduce side effects, or introduce dual-action mechanisms.

Structural Analysis and Optimization

The structure of key intermediates in dorzolamide synthesis has been confirmed through single-crystal X-ray analysis, providing valuable insights for future synthetic optimizations . This structural understanding, combined with mechanistic studies of the stereoselective solvolysis reaction, offers pathways for developing more efficient and economical manufacturing processes for both the racemic compound and the active (4S,6S) enantiomer.

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